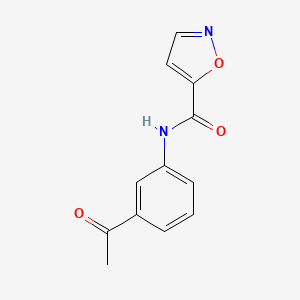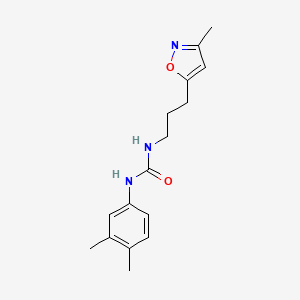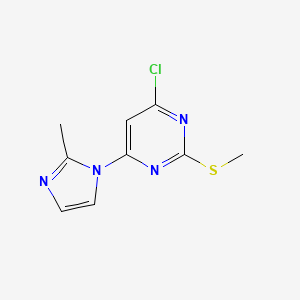
3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, triazole, thiophene, and piperidine moieties. These structural motifs are commonly found in compounds with various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Synthesis Analysis
The synthesis of heterocyclic compounds containing triazole moieties often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety can be achieved by reacting alkylidenecarbodithioate with hydrazonoyl halides . Similarly, pyridine and fused pyridine derivatives, which may serve as intermediates in the synthesis of the target compound, can be prepared from hydrazinyl-pyridine-carbonitrile treated with various reagents . The synthesis of related pyrazolo[3,4-b]pyridin-5-yl derivatives involves the use of aminopyridines and subsequent reactions to introduce additional heterocyclic structures .
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of multiple rings, including a central piperidine ring potentially substituted at the nitrogen atom. The pyrazole and triazole rings would contribute to the molecule's planarity and rigidity, while the thiophene ring would add to the compound's electron-rich nature. The molecular structure would be confirmed by spectroscopic methods such as NMR, IR, and possibly X-ray crystallography .
Chemical Reactions Analysis
The compound would likely undergo various chemical reactions typical of its constituent moieties. For example, the triazole ring might participate in nucleophilic substitution reactions, while the pyrazole moiety could be involved in electrophilic substitution due to its nitrogen atoms. The thiophene ring, being electron-rich, might undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its heterocyclic structure. It would likely exhibit moderate solubility in polar organic solvents and might show fluorescence due to the presence of conjugated systems. The compound's stability would be determined by the strength of its heteroaromatic rings, and it might exhibit tautomerism due to the presence of keto and enol forms .
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, pyrazole derivatives have been shown to form complexes with metals and exhibit antimicrobial properties . Additionally, triazole-containing compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities . The biological activity of such compounds is often assessed through in vitro screening against various pathogens and cell lines .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
Research has led to the development of convenient synthesis methods for compounds with similar structural features, such as azolyl piperidines, through arylation of azoles with bromopyridines and subsequent reduction. These methods extend to benzo analogues, providing a foundation for synthesizing complex molecules like the one (Shevchuk et al., 2012). Additionally, molecular docking and in vitro screening have been applied to novel pyridine and fused pyridine derivatives, including compounds containing the thiophene moiety, to evaluate their binding energies and potential for antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial and Antitumor Activities
Several studies have synthesized new heterocycles incorporating thiophene moieties, demonstrating significant antimicrobial properties. For example, compounds with pyrazole, pyridine, and triazine derivatives have shown potent activity against various bacterial and fungal strains (Mabkhot et al., 2016). In the realm of anticancer research, certain thiophene-based compounds have been identified as potential anti-tumor agents, with studies focusing on their synthesis and structure-activity relationship to evaluate their efficacy against cancer cell lines (Gomha et al., 2016).
Propiedades
IUPAC Name |
3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c29-21(17-4-1-5-18(15-17)27-10-3-9-23-27)26-11-7-16(8-12-26)14-19-24-25-22(30)28(19)20-6-2-13-31-20/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMBTDHVDZWTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

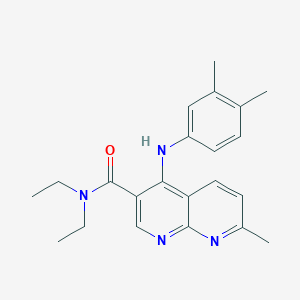
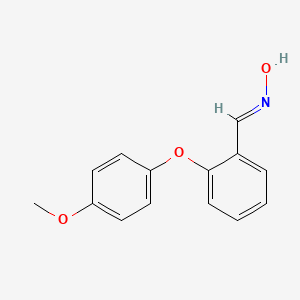
![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)
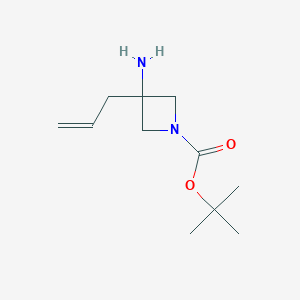
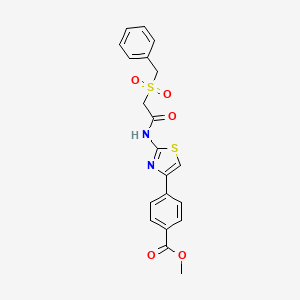
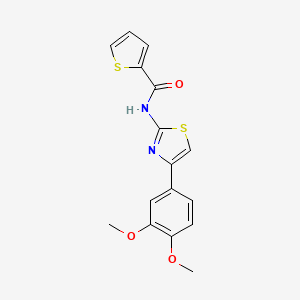
![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)

